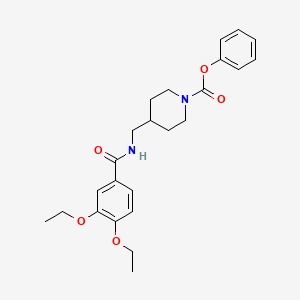

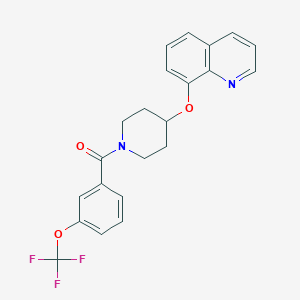

![molecular formula C13H12ClNO4S2 B2603832 Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 895260-67-0](/img/structure/B2603832.png)

Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate” is a chemical compound . It is also known as “methyl 3-Sulfonyl amino-2-thiophenecarboxylate” with a CAS number of 59337-93-8 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cc1ccc(cc1NS(=O)(=O)c2ccsc2C(=O)OC)Cl . This indicates that the compound contains a thiophene ring, a sulfonyl group, and a chloro-substituted methylphenyl group. Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.25 and a density of 1.517±0.06 g/cm3 (Predicted). It has a melting point of 123-124 °C and a boiling point of 428.3±55.0 °C (Predicted). The compound also has a flash point of 212.8°C and a vapor pressure of 1.53E-07mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives

Research has demonstrated the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, showcasing a convenient route for producing 4-arylsulfonyl-3-carboxamidothiophenes. This synthesis highlights the versatility of thiophene derivatives in chemical synthesis and their potential applications in various fields, including medicinal chemistry and materials science (Stephens, Price, & Sowell, 1999).

Chemical Reactions of Thiophene Carboxylates

The study of thiophene-2-carboxanilides and related compounds has shown that these compounds can undergo reactions with chlorosulfonic acid to yield sulfonyl chlorides, which further react with amino acids to produce various derivatives. This research provides insight into the reactivity of thiophene derivatives and their potential use in synthesizing a wide range of chemical entities with diverse properties and applications (El-Sayed, 1998).

Biological Activities

Antimicrobial Activities

The synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate has been explored. These compounds showed promising antibacterial and antifungal activities, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that many compounds with similar structures have a broad range of targets due to their diverse biological activities .

Mode of Action

Compounds with similar structures are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate.

Biochemical Pathways

Similar compounds are known to influence a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

The compound’s predicted boiling point is 4283±550 °C , which might impact its bioavailability.

Result of Action

Compounds with similar structures are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s known that similar compounds can be influenced by factors such as temperature and ph .

Propiedades

IUPAC Name |

methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(14)7-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHKNMVVELGVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)

![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)

![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)